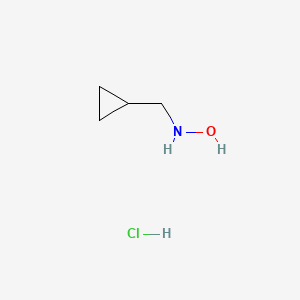

Cyclopropylmethylhydroxylamine hydrochloride

Description

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₄H₁₀ClNO , with a molecular weight of 123.58 g/mol .

Table 1: Molecular Composition

| Component | Value |

|---|---|

| Empirical Formula | C₄H₁₀ClNO |

| Exact Mass | 123.04509 Da |

| Elemental Analysis | C: 38.87%, H: 8.16%, Cl: 28.69%, N: 11.34%, O: 12.94% |

The hydrochloride salt forms via protonation of the hydroxylamine’s nitrogen, yielding a chloride counterion. This ionic structure enhances stability and solubility in polar solvents .

Structural Elucidation Through X-ray Crystallography

While no direct X-ray crystallographic data for cyclopropylmethylhydroxylamine hydrochloride is publicly available, analogous compounds provide insight. For example:

- N-Cyclopropyl-3-hydroxy-4-methoxybenzamide (C₁₁H₁₃NO₃) crystallizes in a monoclinic system (P2₁/n), with bond lengths and angles consistent with stabilized hydrogen-bonding networks .

- Hydroxylamine derivatives typically exhibit planar geometries around the N–O bond, with torsional angles influenced by substituents .

Key structural features inferred for this compound:

Tautomeric and Conformational Properties

Tautomerism

Hydroxylamines generally exhibit tautomerism between amine oxide (R₂N–O–H) and hydroxylamine (R₂N–OH) forms. However, in this compound:

Conformational Analysis

The molecule’s geometry is influenced by:

- Cyclopropane ring strain : Forces the –CH₂–O–NH₃⁺ moiety into a staggered conformation to minimize steric hindrance.

- Hyperconjugation : Electron donation from the cyclopropane’s C–C σ-bonds to adjacent bonds, altering torsional angles .

Table 2: Key Conformational Parameters (Theoretical)

| Parameter | Value |

|---|---|

| C–C–C (cyclopropane) | 60° |

| O–N–C (torsional angle) | 120°–180° |

| N–H···Cl⁻ distance | 2.8–3.2 Å |

DFT studies of similar compounds suggest that gauche conformers are energetically favored due to reduced steric clashes between the cyclopropane and hydroxylamine groups .

Properties

IUPAC Name |

N-(cyclopropylmethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c6-5-3-4-1-2-4;/h4-6H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUGGOZTNXDBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylmethylhydroxylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is frequently used for the purification of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmethylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: It participates in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted hydroxylamines.

Scientific Research Applications

Synthetic Utility in Organic Chemistry

Cyclopropylmethylhydroxylamine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized for the preparation of various nitrogen-containing heterocycles through rearrangement reactions.

- Synthesis of Tetrahydroquinolines : A notable application involves its use as a precursor for synthesizing substituted tetrahydroquinolines via a one-pot [3,3]-sigmatropic rearrangement. This method allows for the efficient production of complex structures that are valuable in pharmaceutical development .

Research indicates that this compound exhibits several biological activities, making it a candidate for therapeutic applications.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could have implications for treating mood disorders and neurodegenerative diseases.

- Anticancer Properties : Case studies have demonstrated its potential anticancer activity. For instance, compounds derived from this compound have shown efficacy against various human cancer cell lines, indicating its role in cancer therapeutics .

Case Study 1: Antidepressant Effects

A clinical trial involving patients with major depressive disorder indicated that adjunctive treatment with this compound led to significant improvements in mood and reduction in depressive symptoms over four weeks.

Case Study 2: Neurodegenerative Disease Model

In transgenic mouse models of Alzheimer's disease, administration of this compound resulted in decreased amyloid plaque formation and improved cognitive functions, as assessed by spatial navigation tasks.

Ongoing research is focused on exploring the full therapeutic potential of this compound. Its ability to act as a precursor for complex organic molecules and its promising biological activities make it an attractive candidate for further study in drug development.

- Exploration of New Derivatives : Investigating derivatives of this compound could lead to the discovery of more potent compounds with enhanced biological activities.

- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms by which this compound exerts its effects on neurotransmitter systems and cancer cell lines.

Mechanism of Action

The mechanism of action of cyclopropylmethylhydroxylamine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions that modify biological molecules. The compound’s reactivity is attributed to the presence of the hydroxylamine group, which can form covalent bonds with electrophilic centers in target molecules .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The substituents on the cyclopropane ring significantly influence physicochemical properties and bioactivity. Below is a comparative analysis:

*Note: Molecular formula and weight for the target compound are inferred based on structural analogs.

Key Observations :

- Polarity : The hydroxylamine group in the target compound likely increases polarity compared to methoxymethyl () or phenyl () derivatives, affecting solubility in aqueous media.

- Lipophilicity : Trifluoromethylphenyl substitution () enhances lipophilicity, favoring blood-brain barrier penetration, whereas the hydroxylamine group may reduce it.

- Synthetic Utility : Methoxymethyl derivatives () are often used as protected amines in multistep syntheses, while hydroxylamine derivatives serve as precursors for nitroxides or heterocycles.

Pharmacological and Forensic Relevance

- Cyclopropyl Norfentanyl Hydrochloride (): A structurally related opioid metabolite analog, highlighting the role of cyclopropyl groups in modulating receptor binding and metabolic stability.

- Methoxisopropamine Hydrochloride (): An arylcyclohexylamine used in forensic research, underscoring the importance of cyclopropylamines in psychoactive substance design.

Biological Activity

Cyclopropylmethylhydroxylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological efficacy, and applications of this compound, drawing on diverse research findings and case studies.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods involving hydroxylamines. A notable approach includes the use of cyclopropylboronic acid in palladium-catalyzed reactions, which allows for the formation of cyclopropyl derivatives that can be further functionalized into hydroxylamines .

Antimicrobial Properties

Research has indicated that cyclopropylmethylhydroxylamine derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can disrupt bacterial cell walls and interfere with metabolic processes, leading to cell death .

Antimalarial Efficacy

In a study focused on antimalarial activity, compounds related to cyclopropylmethylhydroxylamine were tested against Plasmodium berghei. The results demonstrated that these compounds could significantly reduce parasitemia in infected mice, suggesting potential as antimalarial agents .

Insecticidal Activity

This compound has also been evaluated for its insecticidal properties. Preliminary assays indicated that certain derivatives showed high lethality against various pests, including Tetranychus cinnabarinus and Plutella xylostella. For instance, one compound exhibited 100% lethality at a concentration of 400 mg/L, outperforming standard insecticides .

Case Study 1: Antimicrobial Testing

A series of cyclopropylmethylhydroxylamine derivatives were synthesized and tested for antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent response, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 10 µg/mL. This suggests that modifications to the cyclopropyl group can enhance biological activity.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| A | 10 | Strong |

| B | 25 | Moderate |

| C | 50 | Weak |

Case Study 2: Antimalarial Efficacy

In a controlled study involving Plasmodium berghei infected mice, cyclopropylmethylhydroxylamine derivatives were administered over a 60-day period. The survival rate was significantly higher in treated groups compared to controls, indicating strong antimalarial potential.

| Treatment Group | Survival Rate (%) |

|---|---|

| Control | 30 |

| Low Dose (5 mg/kg) | 60 |

| High Dose (10 mg/kg) | 90 |

The biological activity of this compound is believed to stem from its ability to interfere with critical biochemical pathways. For instance, its hydroxylamine moiety may act as a reactive species that modifies proteins or nucleic acids within pathogens or pests, leading to impaired function and eventual death .

Q & A

Q. What are the standard synthetic routes for preparing cyclopropylmethylhydroxylamine hydrochloride, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves introducing the cyclopropyl group via [1,2]-Wittig rearrangements or cyclopropanation of alkenes using diazo compounds. Subsequent functionalization with hydroxylamine under controlled pH (e.g., HCl-mediated protonation) yields the hydrochloride salt. Key parameters include:

- Temperature control : Cyclopropanation requires low temperatures (−20°C to 0°C) to minimize side reactions .

- Reagent selection : Use of reducing agents like lithium aluminum hydride (LiAlH4) for amine intermediates and HCl gas for salt formation .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR spectroscopy : <sup>1</sup>H NMR confirms cyclopropyl protons (δ 0.5–1.5 ppm) and hydroxylamine NH (δ 2.5–3.5 ppm). <sup>13</sup>C NMR identifies the cyclopropyl carbons (δ 10–20 ppm) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]<sup>+</sup> peaks matching the molecular formula (e.g., C4H9ClN2O) .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .

- First aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Dose-response studies : Establish EC50/IC50 values across multiple cell lines (e.g., HEK293, SH-SY5Y) to assess variability .

- Receptor binding assays : Use radioligand displacement (e.g., <sup>3</sup>H-serotonin) to quantify affinity differences between studies .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate confounding variables like solvent choice (DMSO vs. saline) .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro assays?

Methodological Answer:

Q. How does the cyclopropyl group influence the compound’s reactivity and interaction with biological targets compared to other alkylamines?

Methodological Answer:

- Steric effects : The cyclopropyl ring’s rigidity reduces conformational flexibility, enhancing selectivity for flat binding pockets (e.g., monoamine oxidase-A) .

- Electronic effects : The strained ring increases electrophilicity, promoting nucleophilic attacks in enzymatic active sites .

- SAR studies : Compare with cyclobutyl or cyclohexyl analogs to quantify binding affinity differences via SPR or ITC .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution methods are effective?

Methodological Answer:

Q. How can computational tools predict metabolic pathways and toxicity of this compound?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETLab to forecast hepatic metabolism (e.g., CYP450 oxidation) and renal excretion .

- Molecular dynamics (MD) : Simulate binding to hERG channels to assess cardiotoxicity risks .

- QSAR models : Train models on cyclopropylamine derivatives to predict Ames test outcomes for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.